molecular formula C25H26N2O5S B4296318 4-BENZAMIDOTHIOLAN-3-YL 6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANOATE

4-BENZAMIDOTHIOLAN-3-YL 6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANOATE

Cat. No.: B4296318
M. Wt: 466.6 g/mol
InChI Key: ARPLPAKFAAZELX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzoylamino)tetrahydro-3-thienyl 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate is a complex organic compound with a unique structure that combines a benzoylamino group, a tetrahydrothiophene ring, and an isoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BENZAMIDOTHIOLAN-3-YL 6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANOATE typically involves multiple steps. One common approach is to start with the preparation of the benzoylamino-tetrahydrothiophene intermediate. This can be achieved through the reaction of benzoyl chloride with tetrahydrothiophene in the presence of a base such as triethylamine. The resulting benzoylamino-tetrahydrothiophene is then coupled with 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Benzoylamino)tetrahydro-3-thienyl 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the benzoylamino group.

Scientific Research Applications

4-(Benzoylamino)tetrahydro-3-thienyl 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-BENZAMIDOTHIOLAN-3-YL 6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANOATE involves its interaction with specific molecular targets. The benzoylamino group can form hydrogen bonds with enzymes or receptors, while the tetrahydrothiophene ring and isoindole moiety can interact with hydrophobic pockets. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • 4-(benzoylamino)tetrahydro-3-thienyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate
  • 4-(benzoylamino)tetrahydro-3-thienyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanoate

Uniqueness

4-(Benzoylamino)tetrahydro-3-thienyl 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its longer hexanoate chain compared to similar compounds may result in different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development.

Properties

IUPAC Name

(4-benzamidothiolan-3-yl) 6-(1,3-dioxoisoindol-2-yl)hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O5S/c28-22(32-21-16-33-15-20(21)26-23(29)17-9-3-1-4-10-17)13-5-2-8-14-27-24(30)18-11-6-7-12-19(18)25(27)31/h1,3-4,6-7,9-12,20-21H,2,5,8,13-16H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARPLPAKFAAZELX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1)OC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-BENZAMIDOTHIOLAN-3-YL 6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANOATE
Reactant of Route 2
Reactant of Route 2
4-BENZAMIDOTHIOLAN-3-YL 6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANOATE
Reactant of Route 3
Reactant of Route 3
4-BENZAMIDOTHIOLAN-3-YL 6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANOATE
Reactant of Route 4
Reactant of Route 4
4-BENZAMIDOTHIOLAN-3-YL 6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANOATE
Reactant of Route 5
Reactant of Route 5
4-BENZAMIDOTHIOLAN-3-YL 6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANOATE
Reactant of Route 6
Reactant of Route 6
4-BENZAMIDOTHIOLAN-3-YL 6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANOATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.